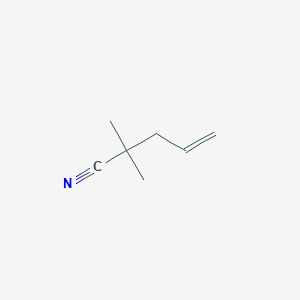

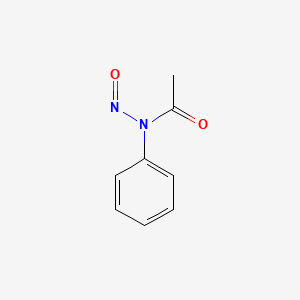

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea, otherwise known as 1,1-Dioxidotetrahydrothiophen-3-yl-3-methylurea, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

科学的研究の応用

Synthesis and Molecular Characterization

A new hybrid material featuring a polyoxomolybdate anion and a methyluronium moiety showcases the compound's role in forming unique supramolecular networks through hydrogen bonding and electrostatic interactions. This illustrates the compound's utility in creating novel materials with potential applications in catalysis, sensing, and material science (Alizadeh et al., 2008).

Mechanistic Studies

Research into the rearrangement mechanisms of related compounds in biological systems, such as hydroxylamine rearrangement, highlights the compound's relevance in understanding metabolic pathways and enzyme-catalyzed reactions, offering insights into drug metabolism and the design of novel therapeutics (Sternson & Gammans, 1975).

Material Science Applications

The synthesis of 9-Substituted-1,8-Dioxooctahydroxanthenes through an efficient iodine-catalyzed cyclization process demonstrates the compound's potential in developing new materials with specific optical and electronic properties, contributing to the advancement of organic electronics and photonics (Luna et al., 2009).

Biochemical Research

Studies on the structures of ribonucleotide reductase inhibitors showcase the compound's utility in designing inhibitors that can modulate enzyme activity, with implications for cancer research and the development of novel anticancer drugs (Nielsen et al., 1993).

Environmental Science

Investigations into the photodegradation and hydrolysis of phenylurea herbicides in water contribute to understanding the environmental fate of such compounds, highlighting the importance of studies on degradation pathways for assessing environmental risk and developing strategies for pollution control (Gatidou et al., 2011).

作用機序

Target of Action

The primary target of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea interacts with its targets, the GIRK channels, by activating them . This activation results in changes in the excitability of cells .

Biochemical Pathways

The activation of GIRK channels by 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea affects the GPCR signaling pathways . The downstream effects of this interaction include modulation of excitability in various cells, including those in the brain, heart, and endocrine tissues .

Pharmacokinetics

It is noted that compounds similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea have shown improved metabolic stability .

Result of Action

The molecular and cellular effects of the action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea include the activation of GIRK channels and the subsequent modulation of cell excitability . This can have potential implications in various physiological processes and potential therapeutic targets such as pain perception, epilepsy, reward/addiction, and anxiety .

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-7-6(9)8-5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKFCYMUEVGIHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298169 |

Source

|

| Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea | |

CAS RN |

33024-64-5 |

Source

|

| Record name | NSC121244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)